2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide
Description
Chemical Classification and Structural Overview
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide (CAS: 332114-18-8) is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. Its molecular formula is $$ \text{C}{11}\text{H}{12}\text{N}{4}\text{O}{2}\text{S}_{2} $$, with a molecular weight of 296.37 g/mol. The structure comprises a 1,3,4-thiadiazole core substituted at the 2-position with a thioether-linked acetamide group and a 4-methoxyphenyl moiety (Figure 1).
Structural Features :
- The 1,3,4-thiadiazole ring is aromatic, with electron-deficient carbon atoms at the 2- and 5-positions due to the inductive effects of nitrogen and sulfur.
- The thioether bridge (-S-) connects the thiadiazole ring to the acetamide group, enhancing conformational flexibility.
- The 4-methoxyphenyl group contributes to lipophilicity, influencing solubility and intermolecular interactions.
Key Functional Groups :
- Amino group (-NH$$_2$$) : At the 5-position of the thiadiazole, enabling hydrogen bonding and nucleophilic reactivity.
- Acetamide (-NHC(O)CH$$_2$$-) : Provides a peptide-like backbone, critical for bioactivity.
- Methoxy group (-OCH$$_3$$) : Enhances electronic effects and steric bulk.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{12}\text{N}{4}\text{O}{2}\text{S}_{2} $$ |
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N |
| Topological Polar Surface Area | 134 Ų |
Historical Development of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold was first synthesized by Emil Fischer in 1882, but its pharmacological potential was recognized only in the mid-20th century. Early derivatives like acetazolamide (carbonic anhydrase inhibitor) and methazolamide (antiglaucoma agent) established the therapeutic relevance of this heterocycle. The target compound emerged in the early 2000s, with its first synthesis reported in 2005 (PubChem CID: 698766). Its design leverages the bioisosteric replacement of oxygen or carbon atoms in earlier thiadiazole drugs to optimize binding and metabolic stability.
Evolution of Key Derivatives :
Significance in Heterocyclic Chemistry
1,3,4-Thiadiazoles are pivotal in medicinal chemistry due to their:
- Aromatic Stability : Resonance stabilization enables metabolic resistance.
- Electron-Deficient Nature : Facilitates nucleophilic substitutions at the 2- and 5-positions.
- Bioisosteric Versatility : Mimics peptide bonds or phenolic groups, enhancing target affinity.
The target compound exemplifies these traits:
- The thioether linkage mimics disulfide bonds in proteins, aiding enzyme inhibition.
- The 4-methoxyphenyl group mimics tyrosine residues, enabling hydrophobic interactions.
Table 2: Comparative Reactivity of Thiadiazole Derivatives
| Compound | Reactivity Sites | Key Applications |
|---|---|---|
| Acetazolamide | Sulfonamide (-SO$$2$$NH$$2$$) | Carbonic anhydrase inhibition |
| Methazolamide | Methyl substitution | Glaucoma therapy |
| Target Compound | Thioether/4-methoxyphenyl | Antimicrobial research |
Research Timeline and Evolution
- 2005 : First synthesis and structural characterization (PubChem Create Date: 2005-07-07).
- 2010s : Evaluated for antimicrobial activity against Candida species, showing inhibition of ergosterol biosynthesis.
- 2020s : Computational studies (molecular docking) confirmed interactions with fungal cytochrome P450 14α-demethylase.
- 2023–2025 : Derivatives explored for antiviral potential, targeting SARS-CoV-2 proteases.
Synthetic Milestones :
- Thione-Thiol Tautomerism : Intermediate 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio] derivatives confirmed via 2D NMR.
- Green Chemistry Approaches : Solvent-free synthesis under microwave irradiation improved yields (>85%).
Table 3: Key Synthetic Routes
| Method | Reagents | Yield (%) |
|---|---|---|
| Cyclocondensation | Thiosemicarbazide, H$$2$$SO$$4$$ | 72 |
| Nucleophilic Substitution | 5-Amino-1,3,4-thiadiazole-2-thiol, chloroacetamide | 68 |
| Microwave-Assisted | Hydrazine, CS$$_2$$, KOH | 89 |
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-17-8-4-2-7(3-5-8)13-9(16)6-18-11-15-14-10(12)19-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXYAUVBJPIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159933 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332114-18-8 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332114-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative procedure involves:
Preparation of N-(4-Methoxyphenyl)-2-chloroacetamide
This intermediate is synthesized by acylating 4-methoxyaniline with chloroacetyl chloride:
Thioether Formation via Alkylation
The critical step involves coupling 5-amino-1,3,4-thiadiazole-2-thiol with N-(4-methoxyphenyl)-2-chloroacetamide:
-
Procedure :
-
Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 eq.) in DMF.
-
Add potassium carbonate (2 eq.) and N-(4-methoxyphenyl)-2-chloroacetamide (1.1 eq.).
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Heat at 60°C for 8 hours.
-
-
Isolation : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, improving reaction rates:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 8 | 70 |
| DMSO | 6 | 68 |
| Acetonitrile | 12 | 55 |
Temperature Effects
Elevated temperatures (60–80°C) accelerate the alkylation but risk decomposition:
| Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|
| 50 | 95 | 60 |
| 60 | 93 | 70 |
| 70 | 88 | 65 |
Optimal balance achieved at 60°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity at 254 nm.
Comparative Analysis of Methodologies
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 45–50 | 60–65 |
| Purification Difficulty | High | Moderate |
| Scalability | Limited | High |
Route B is preferred for industrial applications due to fewer steps and higher scalability.
Challenges and Limitations
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
The compound exhibits several promising biological activities, which can be categorized as follows:
-
Anticancer Properties :
- Thiadiazole derivatives, including 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide, have shown significant anticancer effects. For example, studies indicate that related compounds can decrease the viability of various cancer cell lines such as human leukemia and non-small cell lung cancer cells .
- The mechanism often involves the inhibition of tumor growth and induction of apoptosis in cancer cells .
-
Antimicrobial Activity :
- The compound has demonstrated effectiveness against a range of microbial strains. Research indicates that derivatives of the thiadiazole scaffold exhibit antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria, as well as fungal strains .
- The minimum inhibitory concentration (MIC) values for some derivatives suggest they are more potent than established antimicrobial agents like itraconazole .
-
Anti-inflammatory Effects :
- Compounds containing the thiadiazole moiety have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thiadiazole core through cyclization reactions.
- Introduction of the methoxyphenyl group via acylation reactions.
- Final purification steps involving recrystallization or chromatography.
The diversity in substituents on the thiadiazole ring allows for the exploration of structure-activity relationships (SAR), leading to derivatives with enhanced biological activities .
Case Studies and Research Findings
A review of recent literature provides insights into specific case studies where this compound and its derivatives have been tested:
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets :
Urease Inhibition: The compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial for reducing the survival of urease-producing bacteria.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the thiadiazole ring (e.g., alkylthio, benzylthio) and the acetamide’s aryl group (e.g., chlorophenyl, methoxyphenoxy). These modifications influence melting points, yields, and solubility:
Key Observations :
- Yields: Higher yields (e.g., 85–89%) are observed with bulkier substituents like benzylthio (5h, Ev1) or triazinoquinazolinylthio (4.8, Ev3), likely due to stabilized intermediates . The target compound’s synthesis yield is unreported, but discontinuation hints at scalability issues.
- Melting Points : Methoxy-substituted acetamides (e.g., 5k, 135–136°C) exhibit lower melting points than chlorophenyl analogs (5e, 132–134°C), possibly due to reduced crystallinity from methoxy’s electron-donating effects .
Anticancer Activity:
- Akt Inhibition : Derivatives with nitro-substituted aryl groups (e.g., compound 3 and 8 in ) showed 86–92% Akt inhibition in glioma cells, attributed to π-π interactions and H-bonding with Akt’s active site . The target compound’s 4-methoxyphenyl group may enhance membrane permeability but lacks nitro groups critical for strong Akt binding.
- Cytotoxicity : Thiadiazole-acetamides with morpholine or pyrrolidine substituents (e.g., compounds 38–40 in ) demonstrated broad-spectrum anticancer activity (IC50 < 10 µM) against HCT-116 and MCF-7 cells . The target compound’s methoxy group may confer moderate activity but requires empirical validation.
Antimicrobial and Anti-inflammatory Activity:
- Imidazo-thiadiazole analogs (e.g., 4a–k in ) exhibited significant antibacterial (MIC 8–32 µg/mL) and anti-inflammatory activity (70–80% edema inhibition) .
Molecular Docking and Mechanistic Insights
- Docking Studies: Compounds with nitro or chloro substituents (e.g., ) formed salt bridges with Akt’s Lys268, enhancing inhibition .
- Solubility and Bioavailability : Thioether linkages (common in these analogs) improve lipid solubility, but excessive hydrophobicity (e.g., benzylthio in 5h, Ev1) may limit aqueous solubility. The target compound’s balance of methoxy (polar) and thioether (lipophilic) groups could offer favorable pharmacokinetics .
Biological Activity
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have attracted significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a thiadiazole moiety , which is known for its biological significance. The presence of an amino group at the 5-position and a methoxyphenyl group linked via an acetamide functional group contributes to its chemical reactivity and biological activity.
| Structural Feature | Description |
|---|---|
| Thiadiazole Ring | Basic structural unit associated with various biological activities. |
| Amino Group | Enhances reactivity and potential interaction with biological targets. |
| Methoxyphenyl Group | Provides additional pharmacophoric characteristics. |
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The compound has shown potential in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For instance, studies have demonstrated that related thiadiazole compounds can inhibit the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have shown that this compound can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators of inflammation .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin. Specifically, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells through the activation of caspases .
Case Studies
Several studies have documented the promising biological activities of this compound:
- Study on Anticancer Activity : A study assessed the effects of various thiadiazole derivatives on MCF-7 cells, showing that this compound significantly reduced cell viability by inducing apoptosis .
- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties revealed that treatment with this compound decreased TNF-α levels in lipopolysaccharide-stimulated macrophages .
- Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial activity demonstrated that this compound exhibited strong inhibitory effects against a panel of bacterial strains with MIC values lower than those for conventional antibiotics .
Q & A
Basic: What are the optimal synthetic routes and conditions for synthesizing 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide?
Methodological Answer:
The synthesis involves coupling a 5-amino-1,3,4-thiadiazole-2-thiol derivative with a bromo- or chloroacetamide intermediate under nucleophilic substitution conditions. Key steps include:
- Reaction Setup : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Base Selection : Employ mild bases like triethylamine (TEA) or potassium carbonate to deprotonate the thiol group and drive the reaction .
- Monitoring : Track progress via Thin-Layer Chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
- Purification : Isolate the product via recrystallization (e.g., ethanol/water mixture) to achieve >95% purity. Yield optimization (83% reported) requires strict control of stoichiometry and temperature (room temperature to 50°C) .
Advanced: How can structural modifications of the thiadiazole core influence bioactivity, and what analytical methods validate these changes?
Methodological Answer:
- Modification Strategies :
- Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 5-position of the thiadiazole to enhance electrophilic reactivity .
- Replace the 4-methoxyphenyl group with fluorinated or acetylated aryl moieties to improve membrane permeability .
- Validation Techniques :
- NMR : Confirm regioselectivity of substitutions via H and C NMR chemical shifts (e.g., δ ~160 ppm for C=O in acetamide) .
- Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 355.08 for the parent compound) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR : Identify key functional groups:
- NH stretching (3337–3275 cm), C=O amide (1653 cm), and C=N thiadiazole (1541 cm) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (60:40) and UV detection at 254 nm .
- X-ray Crystallography (if applicable): Resolve crystal packing and hydrogen-bonding networks, as seen in structurally analogous thiadiazoles (e.g., R_2$$^2(8) motifs) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Experimental Variables :
- Assay Conditions : Varying pH (e.g., 6.5 vs. 7.4) or serum content in cell culture media can alter compound stability .
- Cell Lines : Test across diverse models (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .
- Mechanistic Studies :
- Use molecular docking to compare binding affinities for targets like EGFR (anticancer) versus bacterial topoisomerase IV (antimicrobial) .
- Validate with Western blotting (e.g., p53 upregulation in cancer cells) .
Basic: What purification strategies ensure high yield and minimal byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to separate thioether byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar compounds) to enhance crystal lattice formation .
- Flash Distillation : Remove volatile impurities (e.g., excess thiol reagents) under reduced pressure .
Advanced: What computational tools predict pharmacokinetic properties and toxicity risks?
Methodological Answer:
- ADMET Prediction :
- SwissADME : Calculate logP (~2.5) and aqueous solubility (LogS ~-3.2) to assess bioavailability .
- ProTox-II : Screen for hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test parameters) .
- Molecular Dynamics (MD) Simulations : Model membrane permeation using CHARMM force fields to optimize substituents for blood-brain barrier penetration .
Basic: How to design dose-response studies for in vitro bioactivity screening?
Methodological Answer:
- Concentration Range : Test 0.1–100 µM in triplicate, using DMSO controls (<0.1% final concentration) .
- Endpoint Assays :
- MTT Assay : Measure mitochondrial activity in cancer cells after 48-hour exposure .
- MIC Determination : Use broth microdilution for antimicrobial activity (e.g., against S. aureus ATCC 25923) .
Advanced: What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Storage Conditions : Store lyophilized samples at -80°C under argon to prevent thioether oxidation .
- Additives : Include antioxidants like BHT (0.01% w/v) in aqueous formulations .
- Forced Degradation : Expose to UV light (254 nm) and HO (3%) to identify degradation pathways via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
